Cas no 1353955-71-1 (N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride)

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is a synthetic organic compound featuring a piperidin-4-yl core substituted with a 4-methoxybenzylamine moiety. This hydrochloride salt form enhances solubility and stability, making it suitable for research applications in medicinal chemistry and drug development. The presence of both a methoxybenzyl group and a piperidine ring offers structural versatility, facilitating potential interactions with biological targets. Its well-defined molecular structure allows for precise modification and study of pharmacophore properties. The compound is typically utilized as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological or receptor-based pathways. High-purity grades are available for analytical and experimental use.
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride structure
1353955-71-1 structure
Product name:N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
CAS No:1353955-71-1
MF:C14H23ClN2O
Molecular Weight:270.798222780228
MDL:MFCD21098637
CID:2091238
PubChem ID:66569792

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
    • N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine,hydrochloride
    • (4-Methoxy-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
    • N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanaminehydrochloride
    • [(4-METHOXYPHENYL)METHYL](PIPERIDIN-4-YLMETHYL)AMINE HYDROCHLORIDE
    • G66246
    • DB-299794
    • N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
    • 1353955-71-1
    • AKOS024464162
    • MDL: MFCD21098637
    • インチ: InChI=1S/C14H22N2O.ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H
    • InChIKey: NVUHGPBRBAXLAI-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)CNCC2CCNCC2.Cl

計算された属性

  • 精确分子量: 270.1498911g/mol
  • 同位素质量: 270.1498911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 196
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.3Ų

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM127153-1g
N-(4-methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
1353955-71-1 95%
1g
$296 2021-08-05
Aaron
AR009IPZ-250mg
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride
1353955-71-1 95%
250mg
$105.00 2025-02-17
Aaron
AR009IPZ-100mg
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride
1353955-71-1 95%
100mg
$62.00 2025-02-17
A2B Chem LLC
AE43067-250mg
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride
1353955-71-1 95%
250mg
$83.00 2024-04-20
A2B Chem LLC
AE43067-100mg
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride
1353955-71-1 95%
100mg
$49.00 2024-04-20
1PlusChem
1P009IHN-250mg
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride
1353955-71-1 95%
250mg
$94.00 2023-12-22
1PlusChem
1P009IHN-100mg
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride
1353955-71-1 95%
100mg
$56.00 2023-12-22
Chemenu
CM127153-1g
N-(4-methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
1353955-71-1 95%+
1g
$280 2023-02-18
eNovation Chemicals LLC
Y0987543-5g
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
1353955-71-1 95%
5g
$1000 2024-08-02
Ambeed
A829867-100mg
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
1353955-71-1 95%
100mg
$62.0 2024-04-24

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride 関連文献

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochlorideに関する追加情報

Introduction to N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride (CAS No. 1353955-71-1)

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, a compound with the chemical formula C₁₃H₁₈ClN₂O, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its potential applications in drug development and its unique structural properties. The CAS number 1353955-71-1 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature and industrial applications.

The name N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride highlights its molecular structure, which consists of a benzyl group attached to a piperidine ring through a methanamine linkage. The presence of a 4-methoxybenzyl moiety suggests possible interactions with biological targets that are influenced by electron-donating aromatic rings, while the piperidine moiety is known for its role in enhancing solubility and bioavailability in pharmaceuticals. The hydrochloride salt form indicates that the compound is typically used in its ionic form, which can improve stability and solubility.

Recent research in medicinal chemistry has focused on the development of novel scaffolds that combine aromatic rings with heterocyclic structures to enhance pharmacological activity. The N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride structure aligns well with this trend, as it incorporates both a benzyl group and a piperidine ring, which are common motifs in drug molecules. Studies have shown that such combinations can lead to compounds with improved binding affinity and selectivity for biological targets.

One of the most compelling aspects of this compound is its potential role in the development of central nervous system (CNS) therapeutics. The piperidine ring is particularly relevant in this context, as it is frequently found in drugs that target neurotransmitter receptors. For instance, piperidine derivatives have been investigated for their potential as serotonin receptor modulators, which could have implications for treating conditions such as depression and anxiety. The 4-methoxybenzyl group may further enhance the compound's interaction with these receptors by influencing electronic properties and steric hindrance.

In addition to its potential applications in CNS disorders, the N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has shown promise in other therapeutic areas. For example, preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. This is particularly relevant given the increasing interest in developing drugs that target chronic inflammatory conditions without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors such as 4-methoxybenzaldehyde and piperidine derivatives. The introduction of the methanamine group requires careful control of reaction conditions to ensure high yield and purity. The final step involves salt formation with hydrochloric acid, which enhances the compound's stability and handling properties. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, can be employed to optimize the synthesis pathway and improve overall efficiency.

From a pharmacokinetic perspective, the N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride structure offers several advantages. The piperidine ring enhances solubility in both water and lipids, facilitating absorption across biological membranes. Additionally, the hydrochloride salt form improves bioavailability by increasing solubility and stability in physiological conditions. These properties make it an attractive candidate for oral administration, where rapid absorption is often desirable.

Computational modeling has played a crucial role in understanding the interactions between this compound and its potential biological targets. Molecular docking studies have been used to predict binding affinities and identify key interaction sites on target proteins. These studies have provided valuable insights into how modifications to the benzyl and piperidine moieties can enhance binding affinity and selectivity. Such computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to rapidly screen large libraries of compounds for potential therapeutic activity.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride serves as an excellent example of how structural modifications can lead to compounds with enhanced pharmacological properties. By combining aromatic rings with heterocyclic structures, researchers can create molecules that interact selectively with biological targets while minimizing off-target effects.

In conclusion, N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride (CAS No. 1353955-71-1) represents a promising candidate for further exploration in drug development. Its unique structural features make it well-suited for applications in CNS therapeutics and anti-inflammatory treatments. With ongoing research focusing on optimizing its synthesis and evaluating its pharmacological profile, this compound has the potential to contribute significantly to advancements in medicinal chemistry.

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